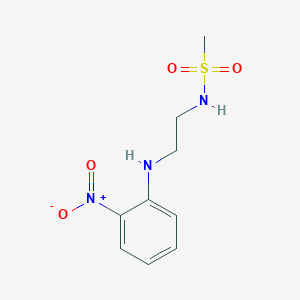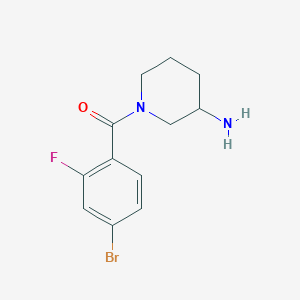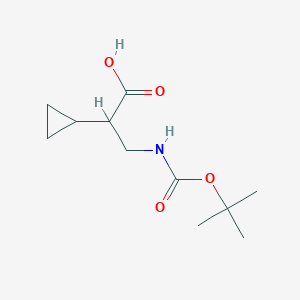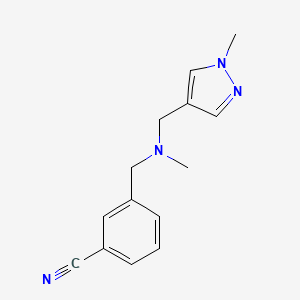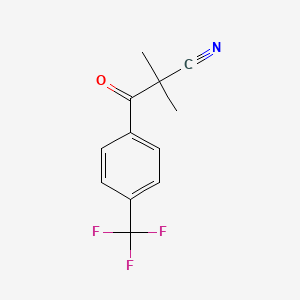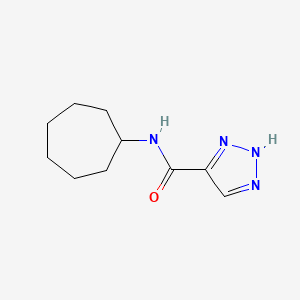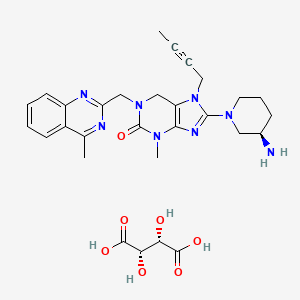
(R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a purinone core with a quinazoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, including the formation of the purinone core, the introduction of the quinazoline moiety, and the final coupling with the dihydroxysuccinate. Each step requires specific reaction conditions, such as temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying cellular processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand binding.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other purinone derivatives and quinazoline-based molecules. Examples are:
Purinone Derivatives: Compounds with modifications on the purinone core, such as different substituents or functional groups.
Quinazoline-Based Molecules: Compounds featuring the quinazoline moiety, often used in medicinal chemistry for their biological activity.
Uniqueness
The uniqueness of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate lies in its combined structure, which allows for diverse interactions and applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C29H36N8O7 |
|---|---|
Molekulargewicht |
608.6 g/mol |
IUPAC-Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-6H-purin-2-one;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C25H30N8O.C4H6O6/c1-4-5-13-33-21-15-32(16-22-27-17(2)19-10-6-7-11-20(19)28-22)25(34)30(3)23(21)29-24(33)31-12-8-9-18(26)14-31;5-1(3(7)8)2(6)4(9)10/h6-7,10-11,18H,8-9,12-16,26H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t18-;1-,2-/m10/s1 |
InChI-Schlüssel |
UDSNSTOSMSGHNS-YDNTVVNCSA-N |
Isomerische SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2)CC4=NC5=CC=CC=C5C(=N4)C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2)CC4=NC5=CC=CC=C5C(=N4)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


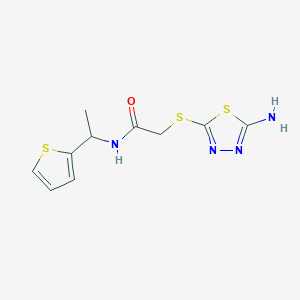
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
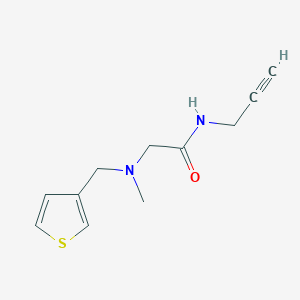
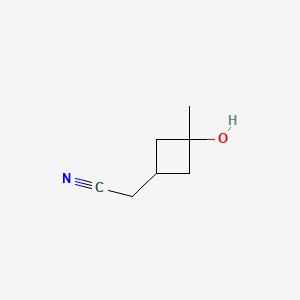

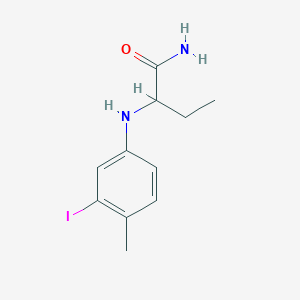
![(R)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B14906325.png)
![2-{2-[(3aS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14906328.png)
